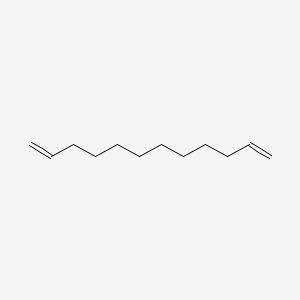

1,11-Dodecadien

Übersicht

Beschreibung

1,11-Dodecadiene is a long-chain unsaturated hydrocarbon with the molecular formula C12H22 . It is characterized by the presence of two double bonds located at the first and eleventh carbon atoms. This compound is a colorless liquid with a hydrocarbon-like odor and is known for its reactivity due to the presence of these double bonds .

Wissenschaftliche Forschungsanwendungen

1,11-Dodecadiene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including aliphatic and aromatic compounds.

Biology and Medicine:

Industry: The compound is utilized in the production of coatings, paints, rubber, and plastics due to its polymerizable nature .

Vorbereitungsmethoden

1,11-Dodecadiene can be synthesized through various chemical routes. One common method involves the dehydration of fatty alcohols in the presence of a catalyst. This process typically involves the removal of water molecules from the alcohol, resulting in the formation of the diene structure . Industrial production methods may vary, but they generally follow similar principles, often involving additional steps and specific catalysts to optimize yield and purity.

Analyse Chemischer Reaktionen

1,11-Dodecadiene undergoes several types of chemical reactions due to its unsaturated nature:

Addition Reactions: The double bonds in 1,11-Dodecadiene make it susceptible to addition reactions. Common reagents include halogens (e.g., bromine) and hydrogen, leading to the formation of dihalides or alkanes, respectively.

Polymerization: The compound can undergo polymerization reactions, forming long-chain polymers. This is particularly useful in the production of synthetic materials.

Oxidation: Under specific conditions, 1,11-Dodecadiene can be oxidized to form various oxygenated products.

Wirkmechanismus

The mechanism of action of 1,11-Dodecadiene is primarily based on its ability to participate in addition and polymerization reactions. The double bonds serve as reactive sites, allowing the compound to interact with various reagents and catalysts. These interactions can lead to the formation of new chemical bonds and structures, which are essential in its applications in synthesis and material science .

Vergleich Mit ähnlichen Verbindungen

1,11-Dodecadiene can be compared to other long-chain dienes, such as:

1,5-Hexadiene: A shorter chain diene with similar reactivity but different physical properties.

1,9-Decadiene: Another long-chain diene with comparable chemical behavior but differing in chain length and applications.

1,11-Dodecadiene-4,5,9-triol:

1,11-Dodecadiene stands out due to its specific chain length and the positioning of its double bonds, which confer unique properties and reactivity patterns.

Eigenschaften

IUPAC Name |

dodeca-1,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPLTVKTLDQUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207492 | |

| Record name | 1,11-Dodecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-87-9 | |

| Record name | 1,11-Dodecadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,11-Dodecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

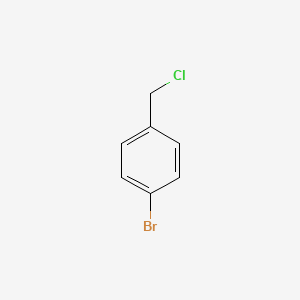

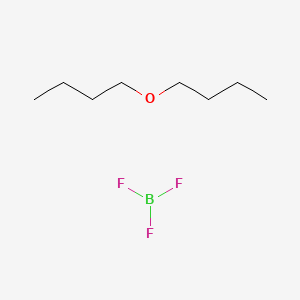

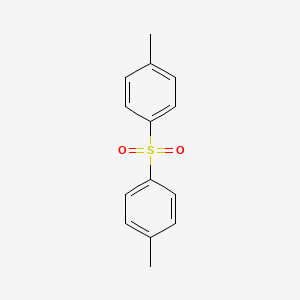

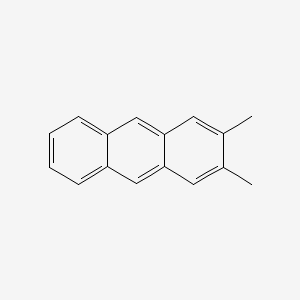

Feasible Synthetic Routes

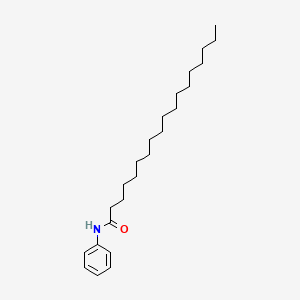

Q1: What are some potential applications of 1,11-dodecadiene in material science?

A1: 1,11-Dodecadiene serves as a valuable cross-linking agent in the development of polymer membranes. Research demonstrates its use in modifying polydecylmethylsiloxane, a material known for its selectivity towards higher hydrocarbons. The length of the cross-linking agent, in this case 1,11-dodecadiene, influences the arrangement of the polymer's side groups, impacting its transport properties, including permeability and selectivity for gases like nitrogen, methane, ethane, and butane [].

Q2: Can 1,11-dodecadiene be used to synthesize polymers with specific properties?

A2: Yes, 1,11-dodecadiene plays a crucial role in synthesizing ultrahigh molecular weight (UHMW) copolymers with reactive functionalities. When copolymerized with 1-dodecene using a specific catalyst system (Cp*TiMe2(O-2,6-iPr2C6H3)–Borate), it enables the creation of UHMW polymers with low polydispersity index (PDI) values []. This controlled polymerization process yields polymers with terminal olefinic double bonds in their side chains, offering possibilities for further functionalization and tailoring of material properties.

Q3: Is there a green chemistry approach to synthesizing terminal dienes using 1,11-dodecadiene as a starting material?

A3: While 1,11-dodecadiene is typically a product in these reactions, research shows that longer chain dienes like 1,11-dodecadiene can actually be used as starting materials to produce shorter chain terminal dienes. This is achieved through a biocatalytic oxidative tandem decarboxylation process using the P450 monooxygenase OleT enzyme []. This enzymatic approach offers a potentially more sustainable and environmentally friendly route compared to traditional chemical synthesis methods.

Q4: What is the molecular formula and weight of 1,11-dodecadiene?

A4: 1,11-Dodecadiene has the molecular formula C12H22 and a molecular weight of 166.3 g/mol. This information is crucial for stoichiometric calculations and understanding the compound's physical and chemical properties [, ].

Q5: Are there any studies on the coordination chemistry of 1,11-dodecadiene?

A5: Yes, research indicates that derivatives of 1,11-dodecadiene can act as ligands in metal complexes. For instance, a cadmium(II) complex incorporating a 1,11-dodecadiene derivative containing pyrrole rings has been structurally characterized []. This highlights the potential of appropriately functionalized 1,11-dodecadiene derivatives to coordinate with metal centers, opening avenues for exploring their applications in areas like catalysis.

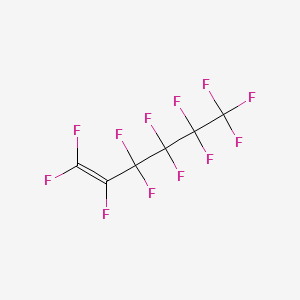

Q6: Can 1,11-dodecadiene derivatives be used to create molecules with specific functionalities?

A6: Research shows that incorporating 1,11-dodecadiene into the structure of molecules can yield useful properties. One example is the synthesis of a bolaamphiphilic alkenyl phosphonic acid (BPC12) []. This molecule, containing two trans-P-C=C moieties derived from 1,11-dodecadiene, exhibits good solubility in water and significant surface tension-reducing properties. This exemplifies how the structural features of 1,11-dodecadiene can be strategically employed to design molecules with desirable characteristics for specific applications.

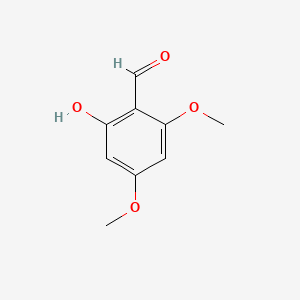

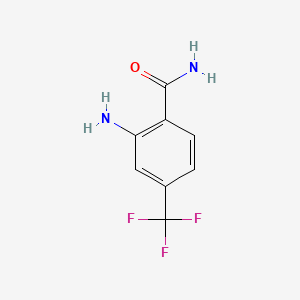

Q7: Has 1,11-dodecadiene been explored in the context of Schiff base ligand synthesis?

A7: While not directly used, longer chain analogs of 1,11-dodecadiene are employed in the synthesis of polydentate Schiff base ligands []. These ligands, featuring varying numbers of nitrogen and oxygen donor atoms, exhibit the ability to form complexes with transition metal ions like copper(II), nickel(II), and zinc(II). This research area explores the coordination chemistry and potential applications of these metal complexes, which may have relevance in areas like catalysis and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.